Product packaging for 5-Iodothiazole-2-carbonitrile(Cat. No.:)

5-Iodothiazole-2-carbonitrile

Cat. No.: B13105907
M. Wt: 236.04 g/mol
InChI Key: AVBDBJRGAPQAPY-UHFFFAOYSA-N
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Description

5-Iodothiazole-2-carbonitrile (CAS 1807233-64-2) is a high-purity halogenated heterocyclic compound offered as a key chemical building block for advanced research and development. With the molecular formula C 4 HIN 2 S and a molecular weight of 236.03 g/mol, this compound is characterized by its iodine substituent, which makes it a versatile and reactive intermediate for various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions . This compound is of significant interest in medicinal chemistry and drug discovery. The thiazole core is a privileged scaffold found in numerous bioactive molecules with documented antimicrobial , anti-inflammatory, and anticancer activities . As a synthetic precursor, this compound can be utilized to design novel thiazole derivatives, such as DNA gyrase B inhibitors, which are a promising target for new antibacterial agents . Its structural features also make it a valuable candidate for the synthesis of ligands for metal complexes, which can be applied in catalysis and materials science . For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C (cold-chain) . Researchers are advised to handle this material with care, as it is classified with the signal word "Danger" and carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HIN2S B13105907 5-Iodothiazole-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HIN2S/c5-3-2-7-4(1-6)8-3/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBDBJRGAPQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds, such as 5-Iodothiazole-2-carbonitrile, are a cornerstone of contemporary organic synthesis. The presence of a halogen atom, in this case, iodine, on the heterocyclic thiazole (B1198619) ring imparts a unique reactivity profile to the molecule. This reactivity is particularly advantageous in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized the way chemists forge new carbon-carbon and carbon-heteroatom bonds, often rely on the presence of a halogen as a reactive handle.

The iodine atom in this compound is an excellent leaving group in these catalytic cycles, allowing for the facile introduction of a wide range of substituents at the 5-position of the thiazole ring. This capability enables chemists to systematically modify the structure of the molecule and, by extension, fine-tune its properties for specific applications. The strategic placement of the iodine atom, therefore, transforms an otherwise simple heterocycle into a powerful and versatile synthetic intermediate.

Significance of Thiazole 2 Carbonitrile Scaffolds in Organic Synthesis

The thiazole (B1198619) ring system is a privileged scaffold in medicinal chemistry and materials science. jchemrev.com This five-membered heterocycle, containing both sulfur and nitrogen atoms, is a key structural motif in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. jchemrev.com The incorporation of a nitrile group at the 2-position of the thiazole ring, as seen in 5-Iodothiazole-2-carbonitrile, further enhances its synthetic utility.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This chemical versatility allows for the further elaboration of the thiazole-2-carbonitrile scaffold into more complex and functionally diverse molecules. The nitrile group can also participate in various cycloaddition reactions, providing access to novel heterocyclic systems. The combination of the reactive iodine atom and the versatile nitrile group on the stable thiazole core makes this compound a highly valuable and sought-after building block in the synthesis of new chemical entities with potential applications in drug discovery and materials science. bldpharm.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodothiazole 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. For 5-Iodothiazole-2-carbonitrile (C₄HIN₂S), ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The this compound structure contains a single proton attached to the thiazole (B1198619) ring at the C4 position. This would be expected to produce a single, sharp signal (a singlet) in the aromatic or heteroaromatic region of the ¹H NMR spectrum. The exact chemical shift (δ) would be influenced by the electron-withdrawing effects of the adjacent sulfur atom, the imine nitrogen, the nitrile group, and the iodine atom.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the molecule:

C2: The carbon bearing the nitrile group. Its chemical shift would be significantly influenced by the nitrogen atoms of the thiazole ring and the nitrile group.

C4: The carbon bonded to the single hydrogen atom.

C5: The carbon bonded to the iodine atom. The "heavy atom effect" of iodine would cause significant shielding, shifting this carbon's signal to a characteristically upfield (lower ppm) position compared to other carbons in similar thiazole rings.

CN (Nitrile Carbon): This carbon typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110-125 ppm.

Without experimental data, a precise data table cannot be generated.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. This typically occurs in the 2220-2260 cm⁻¹ region for aromatic or heteroaromatic nitriles. Other key vibrations would include C=N and C-S stretching modes within the thiazole ring, and the C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The C≡N stretch is also Raman active. Due to the polarizability of the C-I and C-S bonds, vibrations involving these groups might produce strong signals in the Raman spectrum, which could be weak in the FT-IR spectrum.

A table of expected vibrational frequencies is provided below for illustrative purposes, based on typical group frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretching2220 - 2260Strong (IR), Medium (Raman)
Thiazole Ring (C=N)Stretching1500 - 1650Medium
Thiazole Ring (C-S)Stretching600 - 800Medium
Aromatic C-HStretching3000 - 3100Medium to Weak
C-IStretching480 - 610Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.

Precise Molecular Mass: The calculated exact mass of this compound (C₄HIN₂S) is 235.8882 g/mol . HRMS analysis would aim to measure the mass of the molecular ion ([M]⁺˙ or [M+H]⁺) to within a few parts per million (ppm) of this value, confirming the elemental formula. The presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S) would produce a characteristic isotopic pattern.

Fragmentation Pathway: Under ionization, the molecular ion would likely undergo fragmentation. Plausible fragmentation pathways would involve the loss of the iodine atom (I˙), the nitrile group (˙CN), or cleavage of the thiazole ring. The masses of the resulting fragment ions would be measured with high resolution to determine their elemental compositions, providing pieces of the structural puzzle. Common fragmentation patterns have not been documented for this specific compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths (e.g., C-I, C-S, C=N, C-C, C≡N)

Bond angles within the thiazole ring and involving the substituents.

Intermolecular interactions (e.g., π-stacking, halogen bonding) in the crystal lattice.

No crystallographic data has been deposited in public databases such as the Cambridge Structural Database (CSD) for this compound. Therefore, a table of crystallographic data cannot be provided.

Theoretical and Computational Investigations of 5 Iodothiazole 2 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to donate or accept electrons. A search for FMO analysis specific to 5-Iodothiazole-2-carbonitrile did not yield any published data, including values for HOMO-LUMO energy gaps or visualizations of the orbital distributions.

Charge Distribution and Electrostatic Potential Mapping

Analysis of charge distribution and the generation of electrostatic potential (ESP) maps are vital for understanding intermolecular interactions and identifying reactive sites. ESP maps visually represent the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Despite the utility of this method, no specific studies detailing the charge distribution or ESP maps for this compound were found.

Reaction Pathway Elucidation through Transition State Calculations

Transition state calculations are computationally intensive methods used to map out the energetic profile of a chemical reaction. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine activation energies and elucidate reaction mechanisms. The scientific literature does not appear to contain any studies that have performed transition state calculations for reactions involving this compound to elucidate specific reaction pathways.

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. A search for computed NMR chemical shifts or vibrational frequencies for this compound did not return any specific datasets or research articles.

Conformational Analysis and Energetic Landscapes

For flexible molecules, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface as a function of bond rotations. There is no evidence in the searched literature of a conformational analysis or the construction of an energetic landscape for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules and other species. These simulations are crucial for understanding solvation effects and the nature of intermolecular forces. No published MD simulation studies focusing on this compound to investigate solvent effects or intermolecular interactions were identified.

Advanced Research Applications and Chemical Utility of 5 Iodothiazole 2 Carbonitrile

Strategic Building Block in the Synthesis of Complex Heterocyclic Architectures

5-Iodothiazole-2-carbonitrile serves as a highly effective precursor for the synthesis of a wide array of complex heterocyclic structures, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position of the thiazole (B1198619) ring is particularly amenable to oxidative addition, a key step in many catalytic cycles. This reactivity allows for the facile introduction of various substituents, leading to the generation of diverse molecular scaffolds.

The versatility of this compound as a building block is demonstrated in its application in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with organoboron compounds. This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the thiazole ring, paving the way for the synthesis of biologically active molecules and functional organic materials.

Stille Coupling: The Stille reaction provides an alternative and powerful method for carbon-carbon bond formation, utilizing organotin reagents. The reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules containing the 5-thiazole-2-carbonitrile moiety.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. The coupling of this compound with terminal alkynes, catalyzed by palladium and copper(I), leads to the formation of 5-alkynylthiazole-2-carbonitriles. These products are important intermediates for the synthesis of conjugated systems and have applications in materials science and medicinal chemistry.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the thiazole ring by coupling with alkenes. This reaction provides a direct method for the formation of carbon-carbon bonds and the introduction of unsaturated substituents.

The nitrile group at the 2-position of the thiazole ring also offers a handle for further synthetic transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic utility of this building block. The combination of a reactive iodine atom and a versatile nitrile group makes this compound a powerful tool for the construction of diverse and complex heterocyclic architectures.

Table 1: Overview of Cross-Coupling Reactions Utilizing this compound

Reaction Coupling Partner Bond Formed Key Catalysts Typical Products
Suzuki-MiyauraOrganoboron ReagentC-C (Aryl/Vinyl)Palladium5-Aryl/Vinyl-thiazole-2-carbonitriles
StilleOrganotin ReagentC-C (Aryl/Vinyl/Alkyl)Palladium5-Substituted-thiazole-2-carbonitriles
SonogashiraTerminal AlkyneC-C (Alkynyl)Palladium, Copper(I)5-Alkynylthiazole-2-carbonitriles
HeckAlkeneC-C (Vinyl)Palladium5-Vinylthiazole-2-carbonitriles

Development of Novel Catalytic Ligands and Organocatalysts

While the thiazole scaffold is a component of some ligands and organocatalysts, specific research detailing the use of this compound as a primary building block for the development of novel catalytic ligands and organocatalysts is not extensively documented in the available scientific literature. The potential exists to utilize the nitrogen and sulfur atoms of the thiazole ring as coordination sites for metal centers in catalytic complexes. Furthermore, the nitrile group could be incorporated into the design of organocatalysts. However, dedicated studies focusing on this compound for these specific applications are limited.

Components in Functional Materials Science

The application of this compound as a direct component in functional materials science is an emerging area of research. While thiazole-containing compounds, in general, have shown promise in this field, specific studies highlighting the unique contributions of the 5-iodo-2-carbonitrile substitution pattern are not yet widespread.

Organic Electronic Materials Precursors

Thiazole units are known to be effective electron-accepting moieties and have been incorporated into conjugated polymers and small molecules for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitrile group in this compound could be advantageous in tuning the electronic properties of such materials. The iodo-substituent provides a reactive site for polymerization reactions, such as Stille or Suzuki couplings, to create extended π-conjugated systems. However, detailed reports on the synthesis and performance of organic electronic materials derived specifically from this compound are not prevalent in the literature.

Chemosensors and Molecular Probes (focusing on chemical sensing mechanisms)

The development of chemosensors and molecular probes often relies on the design of molecules that exhibit a change in their photophysical properties (e.g., fluorescence or color) upon binding to a specific analyte. The thiazole ring system, particularly when functionalized, can act as a signaling unit in such sensors. The nitrogen and sulfur atoms can serve as binding sites for metal ions, and the electronic properties of the ring can be modulated by substituents.

While benzothiazole-based chemosensors have been reported, the specific use of this compound in the design and synthesis of chemosensors is not a well-documented area of research. The chemical sensing mechanism would likely involve the interaction of the analyte with the thiazole ring, leading to a perturbation of its electronic structure and a corresponding change in its spectroscopic signature. The nitrile group could also participate in analyte recognition through hydrogen bonding or other non-covalent interactions.

Supramolecular Chemistry Components for Molecular Recognition and Self-Assembly Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly processes. While the thiazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding (due to the iodine atom), the specific role of this compound in the construction of complex supramolecular systems has not been a major focus of published research. The planar nature of the thiazole ring and the potential for directional interactions make it a candidate for use in crystal engineering and the design of self-assembling systems. However, concrete examples and detailed studies of molecular recognition and self-assembly systems based on this compound are scarce.

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